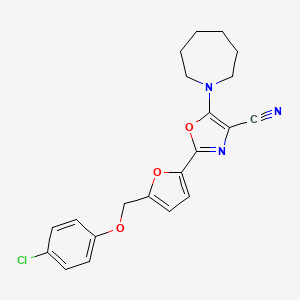
5-(Azepan-1-yl)-2-(5-((4-chlorophenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular weight of this compound is 397.9g/mol, and its molecular formula is C21H20ClN3O3 . The compound is canonicalized, and its exact mass and monoisotopic mass are both 397.1193192 . It has a complexity of 540, a rotatable bond count of 5, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 6 . Its topological polar surface area is 75.4, and it has a heavy atom count of 28 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a XLogP3-AA value of 4.9 , which is a measure of its lipophilicity. This property can influence how the compound interacts with biological systems, such as its ability to cross cell membranes.Scientific Research Applications
Oxadiazole and Furoxan Derivatives
Oxadiazole or furadi azole ring-containing compounds, including the related 1,3,4-oxadiazoles and 1,2,5-oxadiazoles, have been recognized for a wide range of chemical and biological properties. These compounds exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, antiviral, and antioxidant activities. The diverse pharmacological activities and synthetic routes for these derivatives highlight their importance in the development of new drugs. The presence of oxadiazole rings in drugs like Raltegravir (antiviral) and Nesapidil (anti-arrhythmic therapy) underlines their therapeutic potential (Siwach & Verma, 2020).
Furan and Oxazole Synthesis
The furan and oxazole rings present in the compound of interest are pivotal structures in heterocyclic chemistry, offering routes to various heterocyclic systems. The synthesis of these rings often involves innovative strategies, such as cascade rearrangements and tandem reactions, which enable the construction of complex molecules with potential biological activities. For instance, furan-2-yl(phenyl)methanol derivatives have been used in aza-Piancatelli rearrangement to yield oxazine derivatives, demonstrating the versatility of furan-based compounds in synthetic chemistry (Reddy et al., 2012).
Cytotoxicity and Anticancer Potential
Hybrids of oxadiazoles tethered from triterpene cores have shown marked cytotoxic activity towards certain cancer cell lines, highlighting the potential of oxadiazole derivatives in anticancer drug development. The study on ursane and lupane type hybrids emphasizes the role of the oxadiazole and furan components in modulating biological activity, which could be relevant to the compound (Popov et al., 2020).
Antibacterial and Anticancer Agents
Benzoxepine-1,2,3-triazole hybrids synthesized using a click chemistry approach have shown significant antibacterial and anticancer properties, particularly against Gram-negative bacteria and lung and colon cancer cell lines. This research points to the potential of incorporating oxazole and furan motifs into compounds for enhanced biological activities (Kuntala et al., 2015).
properties
IUPAC Name |
5-(azepan-1-yl)-2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-15-5-7-16(8-6-15)26-14-17-9-10-19(27-17)20-24-18(13-23)21(28-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHAHPJHIMKPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-4,5-dihydrobenzo[e]benzothiazole-2-ylamine](/img/structure/B2593067.png)
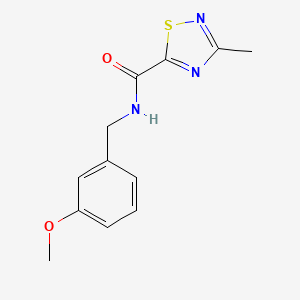
![3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether](/img/structure/B2593072.png)
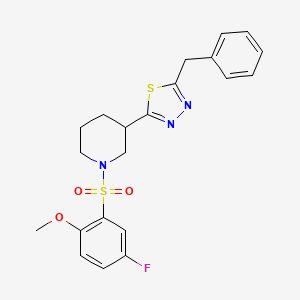
![7-(2-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2593077.png)
![(E)-4-(Dimethylamino)-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2593078.png)
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2593080.png)
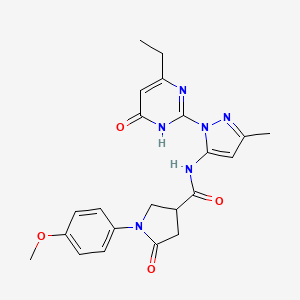
![N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine](/img/structure/B2593082.png)
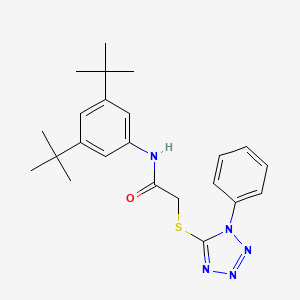
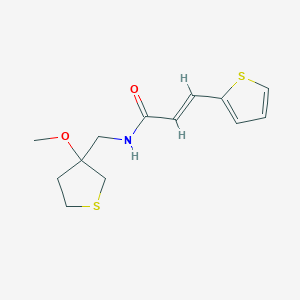
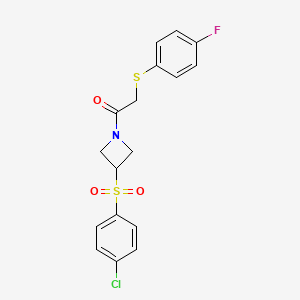
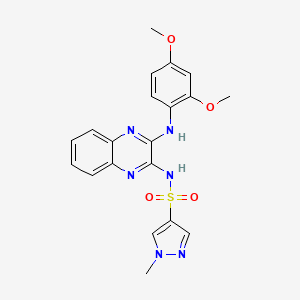
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide](/img/structure/B2593089.png)